4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an amino group, and a dimethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 3-(dimethylamino)propylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar structural features but different functional groups.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Another similar compound with a different arrangement of functional groups.
Uniqueness
4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring, amino group, and dimethylamino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-9(2)17-8-10(13)11(15-17)12(18)14-6-5-7-16(3)4/h8-9H,5-7,13H2,1-4H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAFCWLQQPQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCCN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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